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Compound of Interest

Compound Name: 4,6-Dibromopicolinic acid

Cat. No.: B1505220

In the landscape of drug discovery and materials science, researchers often encounter
compounds with significant synthetic potential but limited published characterization data. 4,6-
Dibromopicolinic acid is a prime example. While its structure suggests utility as a versatile
building block, a comprehensive public profile of its physicochemical properties is not readily
available.

This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a
technical and intellectual framework for the research scientist. We will leverage established
chemical principles and comparative data from structural analogs to build a robust, predictive
profile of 4,6-Dibromopicolinic acid. More importantly, we will outline the causal reasoning
behind these predictions and provide actionable experimental protocols for their empirical
validation. This document is designed not only to inform but to empower the researcher to
confidently approach the characterization of this and other novel molecules.

Molecular Blueprint: Identity and Structural
Attributes

The foundational step in characterizing any molecule is to define its precise chemical identity.
For 4,6-Dibromopicolinic acid, we can deduce its fundamental descriptors from its structure.
The molecule consists of a pyridine ring, a carboxylic acid group at position 2, and two bromine
atoms at positions 4 and 6. This substitution pattern is key to understanding its properties.

Chemical Structure:
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(Simplified 2D representation)

The combination of the electronegative ring nitrogen and the two strongly electron-withdrawing
bromine atoms is anticipated to significantly influence the molecule's electronic properties,
particularly the acidity of the carboxylic acid proton.

Table 1: Chemical Identifiers for 4,6-Dibromopicolinic Acid

Identifier Value Source

4,6-Dibromopyridine-2-
IUPAC Name ] ] Calculated
carboxylic acid

Molecular Formula CeH3Br2NO2 Calculated

Molecular Weight 280.90 g/mol Calculated

) C1=C(C(=NC(=C1Br)C(=0)0O)
Canonical SMILES Br) Calculated
r

INChl=1S/C6H3Br2NO2/c7-4-

InChl 2-5(8)9-3(1-4)6(10)11/h1-2H, Calculated
(H,10,11)
YZYJIPLMMRFWXBF-

InChiKey Calculated

UHFFFAOYSA-N

CAS Number Not Assigned Literature Review

Predicted Physicochemical Properties: A
Comparative Analysis

Without direct experimental data, we can construct a reliable predictive profile by analyzing its
structural analogs: picolinic acid, 4-bromopicolinic acid, and 6-bromopicolinic acid.

Causality and Predictions:

o Physical State & Melting Point: The high molecular weight (280.90 g/mol ) and the potential
for strong intermolecular forces (hydrogen bonding from the carboxylic acid, dipole-dipole
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interactions) strongly suggest that 4,6-Dibromopicolinic acid is a crystalline solid at room
temperature. Its melting point is predicted to be significantly higher than that of its mono-
brominated counterparts due to the increased mass and polarizability conferred by the
second bromine atom.

e Solubility: The molecule possesses a hydrophilic carboxylic acid group and a large,
hydrophobic dibrominated aromatic ring. This duality predicts poor solubility in non-polar
solvents (e.g., hexanes) and modest solubility in polar protic solvents like water and ethanol.
[1] High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO)
and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar
regions of the molecule.

» Acidity (pKa): The pKa is a critical parameter for drug development, influencing absorption
and distribution. The parent picolinic acid has a pKa of approximately 5.4. The addition of a
single electron-withdrawing bromine atom, as in 6-bromopicolinic acid, lowers the pKa to a
predicted value of ~3.25 by stabilizing the conjugate base.[2] It is therefore reasoned that the
presence of a second bromine atom in 4,6-Dibromopicolinic acid will further increase the
acidity, resulting in a predicted pKa < 3.25. This heightened acidity is a direct consequence
of the inductive electron withdrawal by the two bromine atoms, which delocalizes the
negative charge of the carboxylate anion, rendering the proton more easily dissociable.

Table 2: Comparison of Physicochemical Properties
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6-Bromopicolinic

4-Bromopicolinic

4,6-Dibromopicolinic

Property . . )
Acid[2] Acid[3] Acid
) 280.90 g/mol
Molecular Weight 202.01 g/mol 202.01 g/mol
(Calculated)
] Off-white to tan ) Predicted: Crystalline
Physical Form Solid )
powder Solid
Melting Point 192-194 °C 172-174 °C Predicted: >195 °C
Boiling Point 352.8 °C (Predicted) 347.8 °C (Predicted) Predicted: >350 °C
pKa 3.25 (Predicted) 3.25 (Predicted)[4] Predicted: < 3.25
) ) Predicted: Soluble in
) i Sparingly soluble in ]
N Slightly soluble in DMSO/DMF, sparingly
Solubility DMSO, Methanol,

DMSO, Methanol

Water[4]

soluble in

water/methanol

A Roadmap for Spectroscopic Confirmation

Empirical confirmation of the structure is paramount. A logical workflow involving Mass

Spectrometry, NMR, and IR spectroscopy would provide unambiguous identification.
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Spectroscopic Characterization Workflow
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Caption: Logical workflow for the structural elucidation of 4,6-Dibromopicolinic acid.
3.1 Mass Spectrometry (MS) This is the most definitive initial technique.

o Causality: Bromine has two stable isotopes, 7°Br and 8!Br, in nearly a 1:1 ratio. A molecule
with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak
[M]*.
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o Expected Result: An electrospray ionization (ESI) mass spectrum in negative mode would
show a prominent cluster of peaks corresponding to [M-H]~. This cluster will have three main
peaks at m/z values corresponding to (CeH27°Br2NO2)~, (CeH27°Bré:BrNO2)~, and
(CeH281Br2NOz2)~. The relative intensity of these peaks will be approximately 1:2:1, providing
a clear signature for the presence of two bromine atoms.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR: The aromatic region will be simple and diagnostic.

o Causality: The pyridine ring has only two remaining protons at positions 3 and 5. Due to
the symmetry and substitution pattern, they are in different chemical environments and are

not adjacent.

o Expected Result: Two distinct signals in the downfield region (likely 4 8.0-9.0 ppm). Each
signal should appear as a singlet (or a very narrow doublet due to small long-range
coupling). The integral ratio will be 1:1.

e 13C NMR:
o Causality: The molecule has six unique carbon atoms.

o Expected Result: Six distinct signals. One signal for the carboxylic carbon (6 ~160-170
ppm). Five signals in the aromatic region (& ~120-150 ppm), with the carbons directly
attached to the electronegative bromine and nitrogen atoms appearing at the lower field
end of this range.

3.3 Infrared (IR) Spectroscopy

o Causality: The IR spectrum reveals the presence of specific functional groups based on their

vibrational frequencies.
o Expected Result:

o Avery broad O-H stretch from the carboxylic acid, typically centered around 3000 cm~1.
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o Astrong, sharp C=0 (carbonyl) stretch from the carboxylic acid, expected around 1700-
1730 cm~1.

o Multiple sharp C=C and C=N stretching bands in the 1400-1600 cm~1 region,
characteristic of the aromatic pyridine ring.

Synthesis, Stability, and Safe Handling

4.1 Synthesis Pathway While a specific synthesis for 4,6-Dibromopicolinic acid is not detailed
in readily available literature, a plausible route can be inferred from general organic chemistry
principles and related preparations, such as those for other halogenated picolinic acids.[5] A
common approach would involve the direct bromination of a picolinic acid precursor.

4 )

Postulated Synthesis Route

Picolinic Acid
or suitable precursor

+ Brominating Agent
(e.g., Br2, NBS)
+ Strong Acid

4,6-Dibromopicolinic Acid

Purification
(Recrystallization/Chromatography)

- J
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Caption: A plausible high-level synthesis pathway for 4,6-Dibromopicolinic acid.
4.2 Stability and Storage

o Predicted Stability: Halogenated aromatic carboxylic acids are generally stable crystalline
solids under standard laboratory conditions. Degradation might occur under exposure to
high-intensity UV light or extreme pH and temperature conditions over extended periods.

 Recommended Storage: To ensure integrity, the compound should be stored in a tightly
sealed container, protected from light, in a cool, dry place. Arecommended storage
temperature would be room temperature or refrigerated (2-8 °C) for long-term preservation.

[2]

4.3 Safety and Handling Based on the hazard statements for its mono-bromo analogs, 4,6-
Dibromopicolinic acid should be handled as a hazardous substance.[3]

e Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause
respiratory irritation. Harmful if swallowed.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles or a face shield, and a lab coat.

e Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation
of dust. Avoid generating dust. Wash hands thoroughly after handling.

Safe Handling Workflow

1. Don PPE 2. Work in Fume Hood 3. Weigh/Transfer Carefully 4. Decontaminate Surfaces 5. Store Securely
(Gloves, Goggles, Lab Coat) or Ventilated Area (Avoid Dust) & Wash Hands (Tightly Sealed, Cool, Dry)

Click to download full resolution via product page

Caption: A mandatory workflow for the safe handling of 4,6-Dibromopicolinic acid.
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Experimental Protocol: Determination of Aqueous
Solubility via Shake-Flask Method

This protocol provides a self-validating system for empirically determining the aqueous
solubility, a critical parameter for any compound intended for biological research.

Objective: To determine the equilibrium solubility of 4,6-Dibromopicolinic acid in water at a
specified temperature (e.g., 25 °C).

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to
ensure equilibrium is reached between the dissolved and undissolved states. The saturated
solution is then filtered, and the concentration of the analyte in the clear filtrate is quantified,
typically by HPLC-UV.

Methodology:
e Preparation:

o Add an excess amount of 4,6-Dibromopicolinic acid (e.g., 10 mg) to a series of glass
vials (n=3 for triplicate analysis). The excess should be visually apparent.

o Add a precise volume of purified water (e.g., 1.0 mL) to each vial.
o Seal the vials securely.
e Equilibration:
o Place the vials in a temperature-controlled shaker or rotator set to 25 °C.

o Agitate the vials for a minimum of 24 hours. A 48-hour period is often preferred to ensure
equilibrium is fully established, especially for poorly soluble compounds.

o Sample Collection and Preparation:

o After equilibration, allow the vials to stand undisturbed in the 25 °C environment for at
least 2 hours to let the excess solid settle.
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o Carefully withdraw an aliquot of the supernatant using a syringe.

o Immediately filter the aliquot through a 0.22 um syringe filter (e.g., PVDF or PTFE) to
remove all undissolved solid particles. This step is critical to prevent overestimation of
solubility.

o Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the
linear range of the analytical method.

e Quantification (HPLC-UV):

o Prepare a set of calibration standards of 4,6-Dibromopicolinic acid of known
concentrations.

o Analyze the standards and the diluted samples by a validated HPLC-UV method.

o Construct a calibration curve by plotting the peak area against the concentration of the
standards.

o Determine the concentration of the diluted sample from the calibration curve.
» Calculation:

o Calculate the original concentration in the saturated solution by multiplying the measured
concentration by the dilution factor.

o The result, typically expressed in mg/mL or pg/mL, is the aqueous solubility of the
compound at 25 °C.

Conclusion

4,6-Dibromopicolinic acid is a molecule with clear potential as a synthetic intermediate,
defined by its highly functionalized pyridine core. While direct experimental data is sparse, a
comprehensive physicochemical profile can be reliably predicted through a methodical analysis
of its structure and comparison with known analogs. It is predicted to be a high-melting point
crystalline solid with a pKa lower than 3.25 and a characteristic solubility profile favoring polar
aprotic solvents.
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The true value of this guide lies in its dual approach: providing a robust predictive profile while
simultaneously equipping the research scientist with the analytical roadmap and practical
protocols necessary to empirically validate these characteristics. This framework of prediction,
causal reasoning, and experimental validation is essential for advancing the application of
novel chemical entities in drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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